ethyl 1-[2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and aromatic rings with chloro and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonyl and aromatic groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of Aromatic Rings: The aromatic rings with chloro and methyl substituents are introduced through substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-[2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group and aromatic rings play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological molecules.
Comparison with Similar Compounds
Ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:
Ethyl 1-[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate: This compound has a fluorine substituent instead of chlorine, which can affect its reactivity and biological activity.
Ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)glycyl]-4-piperidinecarboxylate: The presence of an ethyl group instead of a methyl group can influence the compound’s properties and interactions.
The uniqueness of ethyl 1-[2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O5S/c1-3-31-23(28)18-12-14-25(15-13-18)22(27)16-26(20-8-4-17(2)5-9-20)32(29,30)21-10-6-19(24)7-11-21/h4-11,18H,3,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSHCWPCYATMRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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